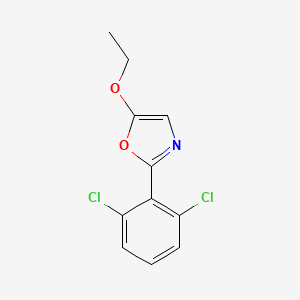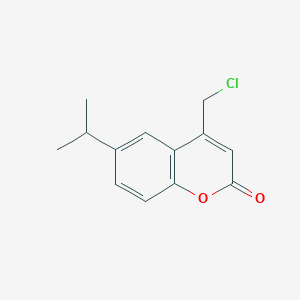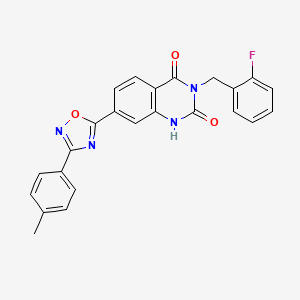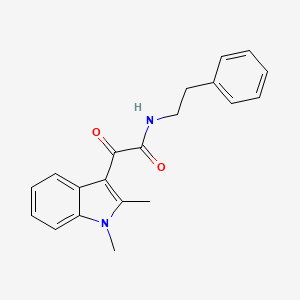
2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-phenethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-phenethylacetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It’s important to note that the compound has a close relation to 2-(1,2-Dimethyl-1H-indol-3-yl)-ethylaminehydrochloride, which is used in proteomics research .
Scientific Research Applications
Synthesis and Biological Activity : Indole derivatives, including compounds like 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-phenethylacetamide, are significant in the synthesis of biologically active compounds. For example, Avdeenko, Konovalova, and Yakymenko (2020) synthesized new derivatives of 2,3-dimethylindole, demonstrating their potential biological activities, including as a para amino benzoic acid antagonist and glutamyl endopeptidase II inhibitor (Avdeenko, Konovalova, & Yakymenko, 2020).
Chemical Reactions and Derivatives : Research on organophosphorus compounds by Pedersen and Lawesson (1974) involves reactions with 3-oxo-amides and 3-oxo-nitriles to produce derivatives of 2,3-dihydro-2(4-methoxyphenyl)-4H-1,3,2-oxazaphosphorine-4-t, indicating the versatility of indole derivatives in chemical synthesis (Pedersen & Lawesson, 1974).
Potential in Drug Development : The synthesis of 1,3-dihydro-3,3-dimethyl-2H-indol-2-one derivatives by Lee et al. (1995) highlights the potential of such compounds in developing nonsteroidal cardiotonics, indicating their importance in drug discovery (Lee et al., 1995).
Progesterone Receptor Modulators : Fensome et al. (2008) explored the use of 3,3-dialkyl-5-aryloxindole series, including compounds similar to 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-phenethylacetamide, as progesterone receptor modulators for female healthcare applications (Fensome et al., 2008).
Photophysical and Electrochemical Properties : Wu et al. (2009) studied carboxylated cyanine dyes based on indole derivatives for dye-sensitized solar cells, demonstrating the application of these compounds in improving photoelectric conversion efficiency (Wu et al., 2009).
Antifungal Agents : Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, related to indole derivatives, as broad-spectrum antifungal agents, highlighting their therapeutic potential (Bardiot et al., 2015).
Fluorescent Probes for Cell Imaging : Niu et al. (2016) developed a pH fluorescent probe based on indocyanine for imaging living cells, indicating the use of indole derivatives in biochemical imaging and diagnostics (Niu et al., 2016).
Future Directions
The future directions for research on “2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-phenethylacetamide” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety profile and potential applications could be areas of interest .
properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-14-18(16-10-6-7-11-17(16)22(14)2)19(23)20(24)21-13-12-15-8-4-3-5-9-15/h3-11H,12-13H2,1-2H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLISTWVIUUYTRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)piperidine-3-carboxamide](/img/structure/B2355528.png)
![2-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2355529.png)

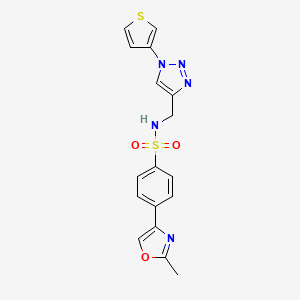
![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride](/img/structure/B2355533.png)
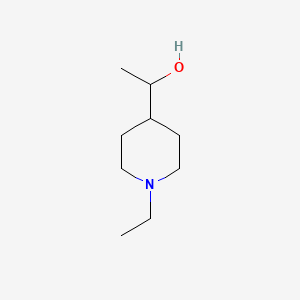
![(E)-2-Cyano-3-ethoxy-N-(3-ethoxyspiro[3.4]octan-1-yl)prop-2-enamide](/img/structure/B2355537.png)
